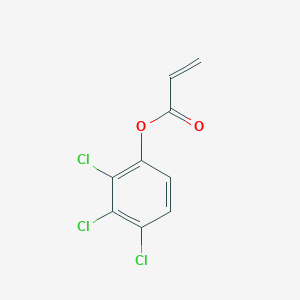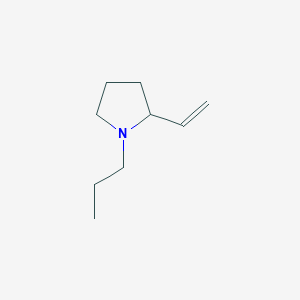
2-Ethenyl-1-propylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenyl-1-propylpyrrolidine is a heterocyclic organic compound that features a five-membered pyrrolidine ring with an ethenyl group at the second position and a propyl group at the first position. This compound is part of the pyrrolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-1-propylpyrrolidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, a nitrone or an azomethine ylide can undergo a 1,3-dipolar cycloaddition with an olefin to form the pyrrolidine ring . The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like copper(I) iodide to facilitate the cycloaddition.
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina . This reaction is carried out at elevated temperatures (165–200°C) and high pressures (17–21 MPa) in a continuous tube reactor. The product is then purified through multistage distillation processes.
Chemical Reactions Analysis
Types of Reactions
2-Ethenyl-1-propylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethenyl group, where halogens or other nucleophiles replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated pyrrolidine derivatives.
Substitution: Formation of halogenated pyrrolidine derivatives.
Scientific Research Applications
2-Ethenyl-1-propylpyrrolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethenyl-1-propylpyrrolidine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes like poly(ADP-ribose) polymerase-1 and -2, which are involved in DNA damage repair . The compound binds to the active site of these enzymes, preventing their normal function and thereby exerting its biological effects.
Comparison with Similar Compounds
2-Ethenyl-1-propylpyrrolidine can be compared with other pyrrolidine derivatives such as:
Pyrrolizines: These compounds have a fused bicyclic structure and exhibit different biological activities.
Pyrrolidine-2-one: This lactam derivative has distinct chemical properties and applications.
Pyrrolidine-2,5-diones: These compounds are known for their use in medicinal chemistry as enzyme inhibitors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and biological activity compared to other pyrrolidine derivatives.
Properties
CAS No. |
88067-42-9 |
|---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
2-ethenyl-1-propylpyrrolidine |
InChI |
InChI=1S/C9H17N/c1-3-7-10-8-5-6-9(10)4-2/h4,9H,2-3,5-8H2,1H3 |
InChI Key |
PWMRCAWYNSYNML-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCC1C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


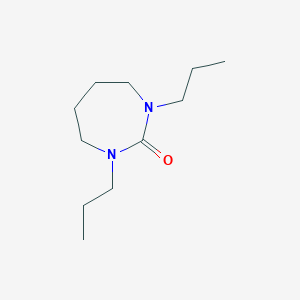
![[2-Methyl-1-(3-oxobut-1-en-1-yl)-1H-indol-3-yl]acetonitrile](/img/structure/B14376608.png)
![2-[(Diphenylmethylidene)amino]-5-oxopentanenitrile](/img/structure/B14376613.png)
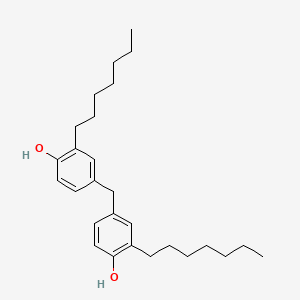

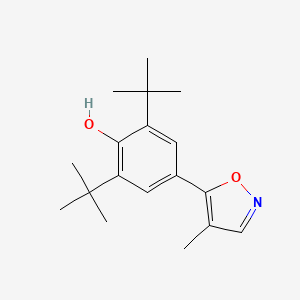
![2,3-Bis[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14376641.png)
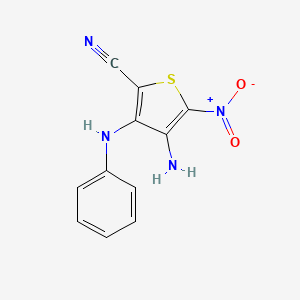
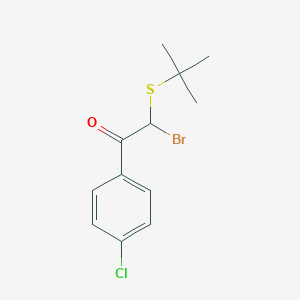

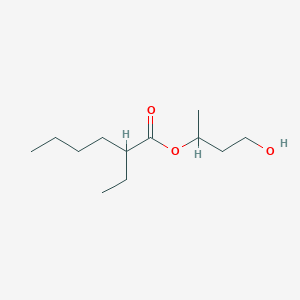
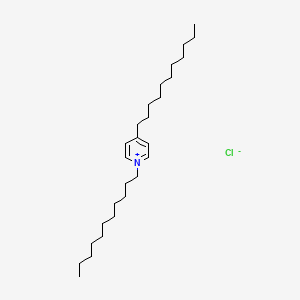
![2-[Bromo(diphenyl)stannyl]ethan-1-ol](/img/structure/B14376682.png)
